molecular formula C18H20O4 B12788474 1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]propan-1-one CAS No. 61948-27-4

1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]propan-1-one

Cat. No.: B12788474
CAS No.: 61948-27-4
M. Wt: 300.3 g/mol
InChI Key: LWGIDGWAQKBRAB-UHFFFAOYSA-N
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Description

1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]propan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a benzyloxy group and two methoxy groups attached to a phenyl ring, along with a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]propan-1-one can be synthesized through various methods. One common approach involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with aromatic amines in the presence of a chiral catalyst such as pseudoephedrine. This reaction is typically carried out in an aqueous medium, leading to the formation of optically pure amino keto ethers of the aromatic series .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to isolate the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]propan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

    1-(Benzyloxy)propan-2-one: A precursor in the synthesis of 1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]propan-1-one.

    3,4-Dimethoxyphenylpropan-1-one: Lacks the benzyloxy group but shares the methoxy and propanone moieties.

Uniqueness: this compound is unique due to the presence of both benzyloxy and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for pharmaceutical research .

Properties

CAS No.

61948-27-4

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

1-(3,4-dimethoxy-2-phenylmethoxyphenyl)propan-1-one

InChI

InChI=1S/C18H20O4/c1-4-15(19)14-10-11-16(20-2)18(21-3)17(14)22-12-13-8-6-5-7-9-13/h5-11H,4,12H2,1-3H3

InChI Key

LWGIDGWAQKBRAB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=C(C=C1)OC)OC)OCC2=CC=CC=C2

Origin of Product

United States

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